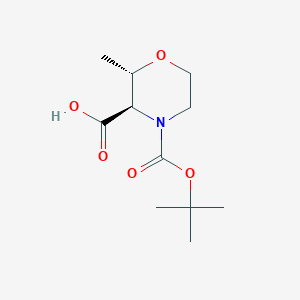

(2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Description

(2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is a chiral morpholine derivative with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.28 g/mol (CAS: 1807938-50-6) . Its IUPAC name reflects its stereochemistry: the (2S,3R) configuration indicates distinct spatial arrangements at the second and third carbon atoms of the morpholine ring. The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amines, and a carboxylic acid moiety, enhancing its utility as a building block in pharmaceutical intermediates .

Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUXKBCUVWHIX-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a carboxylic acid group at the 3-position and a methyl group at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1.1. Building Block in Organic Synthesis

(2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for selective reactions that facilitate the construction of complex molecules.

Table 1: Key Reactions Involving this compound

1.2. Synthesis of Pharmaceuticals

The compound is utilized in the development of various pharmaceuticals, particularly those targeting specific biological pathways.

Case Study: Development of HDAC Inhibitors

A study demonstrated the use of this compound in synthesizing isoform-selective histone deacetylase (HDAC) inhibitors. These compounds showed potential as anti-cancer agents by modulating gene expression through epigenetic mechanisms .

2.1. Modulation of Enzyme Activity

Research indicates that derivatives of this compound can effectively modulate enzyme activity, particularly within metabolic pathways.

Table 2: Enzyme Inhibition Studies

These studies highlight the compound's role in drug discovery and development processes.

Mechanism of Action

The mechanism of action of (2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine and Piperidine Derivatives

The compound belongs to a class of N-protected amino acid derivatives with morpholine or piperidine backbones. Below is a comparative analysis with analogous structures:

Table 1: Structural and Functional Comparisons

Key Observations:

Backbone Diversity: The target compound’s morpholine ring offers distinct conformational rigidity compared to pyrrolidine or piperidine derivatives, influencing its reactivity and binding properties in drug design .

Functional Group Impact :

- Carboxylic acid vs. methyl ester : The free carboxylic acid in the target compound enables direct conjugation in peptide synthesis, whereas esters (e.g., (2S,3S)-11c) require hydrolysis for activation .

- Boc group stability : All listed compounds utilize Boc protection, but morpholine’s oxygen atom may alter electronic effects compared to pyrrolidine’s nitrogen .

Stereochemical Effects :

- The (2S,3R) configuration of the target compound contrasts with (2S,3S) or (2R,3R) isomers in pyrrolidine derivatives. Such stereochemical differences can dramatically affect biological activity, as seen in enzyme inhibition studies .

Biological Activity

(2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid, with the CAS number 1932139-13-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial activity, synthesis, and structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- Chemical Structure : The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly those containing the thiazolidine structure. For instance, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid have shown significant antibacterial activity against various strains:

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| 3-tert-butoxycarbonyl-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 |

| 2-arylthiazolidine-4-carboxylic acid derivatives | Bacillus subtilis, Staphylococcus aureus | Varies |

These findings suggest that modifications to the structure of morpholine derivatives can enhance their antibacterial efficacy. The SAR studies indicate that the presence of specific substituents can significantly influence biological activity .

The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the morpholine ring is believed to play a critical role in enhancing membrane permeability and interaction with bacterial targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the morpholine ring.

- Introduction of the tert-butoxycarbonyl protecting group.

- Carboxylation to yield the final product.

Detailed synthetic routes can be found in specialized literature focusing on morpholine derivatives and their applications in drug development .

Case Studies

Several case studies have demonstrated the potential applications of this compound in pharmaceutical formulations. For example, research into similar morpholine derivatives has indicated promising results in treating bacterial infections resistant to conventional antibiotics. This highlights the importance of ongoing research into the optimization of such compounds for clinical use .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for (2S,3R)-4-(Tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization to form the morpholine ring. Key steps include:

- Amino Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .

- Cyclization : Ring closure under controlled pH and temperature (e.g., 0–5°C in dichloromethane) to form the morpholine scaffold .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from by-products .

Table 1 : Optimization Parameters for Synthesis

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Boc Protection | THF | 25°C | Triethylamine | 85–90 |

| Cyclization | DCM | 0–5°C | None | 70–75 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm stereochemistry and Boc-group integrity. Key signals: Boc tert-butyl protons at ~1.4 ppm, morpholine ring protons between 3.5–4.5 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (2S,3R) .

Q. How does the Boc group influence the compound’s stability and reactivity in aqueous vs. organic media?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and stabilizes the amine against nucleophilic attack during synthesis. However, it is acid-labile, requiring careful pH control (e.g., TFA deprotection at 0°C for downstream functionalization) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and Boc groups impact the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The 2-methyl group introduces steric hindrance, slowing reactions at the adjacent carboxylic acid. Computational modeling (DFT calculations) predicts preferential attack at the morpholine oxygen over the hindered carboxylate. The Boc group’s electron-withdrawing nature further polarizes the carbonyl, enhancing electrophilicity . Table 2 : Reactivity Trends in Derivatives

| Substituent | Reaction Rate (k, s⁻¹) | Preferred Site |

|---|---|---|

| 2-Methyl | 0.05 | Morpholine O |

| Boc-Protected | 0.12 | Carbonyl C |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Impurities >5% (e.g., de-Boc by-products) skew bioassay results. Validate via HPLC-MS .

- Assay Conditions : pH-sensitive Boc deprotection in cell-based vs. enzyme assays. Use buffered media (pH 7.4) and confirm stability via LC-MS .

- Stereochemical Integrity : Racemization during storage (e.g., at 2–8°C, not room temperature) alters activity. Monitor via chiral HPLC .

Q. How can computational modeling predict interactions between this compound and protease targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to serine proteases. The morpholine oxygen hydrogen-bonds with catalytic triads (e.g., His57 in chymotrypsin), while the Boc group occupies hydrophobic pockets .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (TIP3P water) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods due to respiratory irritation risk (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.